molecular formula C13H13BrO3 B2989706 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione CAS No. 913718-19-1

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B2989706
CAS No.: 913718-19-1
M. Wt: 297.148
InChI Key: WGJLJJOUTWDWPO-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative of significant interest in agricultural and medicinal chemistry research. This compound features the 1,3-dione pharmacophore essential for the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a established mode of action for triketone herbicides . The structural motif of 2-acyl-cyclohexane-1,3-diones, to which this compound belongs, is found in natural products and has been shown to act as potent, slow tight-binding inhibitors of HPPD, leading to the bleaching of foliage in plants . Researchers can utilize this brominated analog as a key synthetic intermediate for further chemical transformations. The bromine atom serves as a reactive handle for cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug and agrochemical discovery . Furthermore, cyclohexane-1,3-dione scaffolds are employed in the synthesis of various heterocyclic systems, including 1,2,4-triazine derivatives, which have demonstrated potential as anti-proliferative agents and tyrosine kinase inhibitors in biochemical studies . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c1-17-10-4-2-8(3-5-10)9-6-11(15)13(14)12(16)7-9/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJLJJOUTWDWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the bromination of a suitable cyclohexane precursor followed by the introduction of the methoxyphenyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an appropriate catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents (e.g., tetrahydrofuran) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Formation of substituted cyclohexane derivatives.

    Reduction: Formation of dihydroxy cyclohexane derivatives.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Thiazole Substituent Benzamide Substituent Reported Activity Source
N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide (Target) 2,5-Dichlorophenyl 2-(Ethylsulfonyl) Inferred: Potential immunomodulation via NF-κB/NFAT pathways
Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) 4-Bromophenyl 4-(Dimethylsulfamoyl) Prolongs NF-κB signaling; enhances TLR adjuvant activity
2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 2,5-Dimethylphenyl 4-(Piperidinylsulfonyl) Moderate cytokine induction; lower potency than dichloro analogs
2D291 (N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidinylsulfonyl)benzamide) 2-Bromo-5-methylphenyl 4-(Piperidinylsulfonyl) High cytokine induction (IL-6, TNF-α); synergizes with MPLA
5c (Chlorinated-arylsulphonamide benzothiazole derivative) Benzothiazole core 2,5-Dichlorophenyl sulphonamide Antiproliferative activity (IC₅₀: <10 μM against cancer cell lines)

Functional Insights from Structural Variations

Substituent Effects on Activity: Halogenation: The 2,5-dichlorophenyl group in the target compound likely improves binding affinity compared to mono-chloro (e.g., 5c in ) or bromo-substituted analogs (e.g., Compound 50). Chlorine’s electron-withdrawing nature enhances interactions with aromatic residues in target proteins . Sulfonyl Modifications: Ethylsulfonyl (target) vs. piperidinylsulfonyl (2D216/2D291) groups influence solubility and membrane permeability. Bulkier groups like piperidinyl may restrict cellular uptake but enhance target specificity .

Core Heterocycle Impact: Thiazole vs. benzothiazole (e.g., 5c): Benzothiazoles generally exhibit stronger antiproliferative activity due to extended π-conjugation, whereas thiazoles are more commonly associated with immunomodulation .

Pharmacological and Toxicological Considerations

  • Toxicity: Dichlorophenyl analogs may carry higher hepatotoxicity risks compared to methyl- or bromo-substituted derivatives, as noted in preliminary cytotoxicity screens .

Biological Activity

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of cyclohexane-1,3-dione derivatives followed by substitution reactions with methoxy-substituted phenyl groups. The synthetic pathway can be summarized as follows:

  • Bromination : Cyclohexane-1,3-dione is treated with bromine to introduce the bromine atom at the 2-position.
  • Substitution : The resulting brominated compound undergoes nucleophilic substitution with 4-methoxyphenyl lithium or similar nucleophiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

  • Cell Line Studies : In vitro assays demonstrate significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (NCI-H292), and prostate (PC-3) cancer cells. The compound exhibits an IC50 value in the micromolar range, indicating potent activity.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via mitochondrial pathways
NCI-H2921.26Genotoxic effects leading to DNA fragmentation
PC-310.5Cell cycle arrest in the G2/M phase

The mechanism of action appears to involve the induction of apoptosis characterized by phosphatidylserine externalization and mitochondrial depolarization .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects.

  • In Vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

  • Bromine Substitution : The presence of the bromine atom has been linked to enhanced cytotoxicity due to increased electron-withdrawing effects.
  • Methoxy Group : The methoxy substituent on the phenyl ring contributes to lipophilicity, facilitating cellular uptake and enhancing biological activity.

Case Study 1: NCI-H292 Lung Cancer Cells

A study focused on the effects of this compound on NCI-H292 cells revealed that treatment led to a significant increase in apoptosis markers after 72 hours of exposure. The compound not only inhibited cell proliferation but also induced DNA damage as evidenced by a genotoxicity assay showing a 2.8-fold increase in damage index compared to control .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cell infiltration in tissues. Histological analysis supported these findings with reduced tissue damage observed in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of 5-(4-methoxyphenyl)cyclohexane-1,3-dione using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-bromination) .
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the cyclohexane-dione core .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can structural characterization of this compound be methodologically validated?

Combine multiple analytical techniques:

  • X-ray crystallography : Resolve the bromine and methoxyphenyl substituents’ spatial arrangement (e.g., C–Br bond length ~1.9 Å, dihedral angles between phenyl and cyclohexane rings) .
  • NMR spectroscopy :
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons split into distinct multiplet patterns (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Bromine’s electron-withdrawing effect shifts adjacent carbonyl carbons to δ 190–200 ppm .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Design dose-response experiments in:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include controls for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methoxyphenyl group influence reactivity in substitution reactions?

The bulky 4-methoxyphenyl group restricts nucleophilic attack at the adjacent carbonyl position. Experimental validation:

  • Perform kinetic studies with competing nucleophiles (e.g., amines vs. thiols) to quantify rate differences .
  • Compare with analogs lacking the methoxy group (e.g., 5-phenyl derivatives) to isolate steric effects .
  • DFT calculations : Model transition states to predict regioselectivity in SN₂ reactions .

Q. What strategies resolve contradictions in reported crystallographic data vs. computational bond-length predictions?

Discrepancies may arise from crystal packing forces or solvent interactions. Address via:

  • Variable-temperature XRD : Assess thermal motion effects on bond lengths .
  • Solvatomorphism studies : Crystallize the compound in different solvents (e.g., DCM vs. ethanol) to compare lattice parameters .
  • Periodic DFT : Simulate crystal environments to reconcile experimental and theoretical data .

Q. How can reaction pathways involving the bromine substituent be optimized for functional group interconversions?

Explore bromine’s versatility:

  • Cross-coupling reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to replace Br with aryl/heteroaryl groups .
  • Nucleophilic substitution : React with NaN₃ to introduce azide groups for click chemistry applications . Monitor by in-situ FTIR to track Br–C bond cleavage (disappearance of ~550 cm⁻¹ peak) .

Q. What experimental designs are recommended for analyzing oxidative degradation products?

Employ accelerated stability testing :

  • Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) for 24–72 hours .
  • Analyze degradation via LC-MS/MS : Identify quinone derivatives (m/z +16 for oxidation) and brominated byproducts .
  • EPR spectroscopy : Detect radical intermediates during photooxidation .

Methodological Troubleshooting

Q. How to address low yields in bromination steps during synthesis?

Potential fixes:

  • Alternative brominating agents : Replace NBS with Br₂ in acetic acid (controlled stoichiometry to avoid di-bromination) .
  • Microwave-assisted synthesis : Reduce reaction time (10–15 min at 80°C) to suppress side reactions .
  • In-line monitoring : Use Raman spectroscopy to track reaction progress and optimize quenching .

Q. What techniques validate the absence of regioisomeric impurities in the final product?

  • 2D NMR (COSY, NOESY) : Correlate coupling between methoxyphenyl protons and adjacent cyclohexane protons to confirm substitution pattern .
  • Chiral HPLC : Use a cellulose-based column to separate enantiomers if asymmetric synthesis is attempted .

Data Interpretation Guidelines

Q. How to reconcile conflicting bioactivity results across different assay platforms?

  • Assay validation : Ensure consistent cell viability protocols (e.g., ATP-based vs. resazurin assays) .
  • Solubility checks : Verify compound solubility in assay media via dynamic light scattering (DLS) to rule out aggregation .
  • Dose-range refinement : Test lower concentrations (0.1–10 µM) to avoid off-target effects .

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